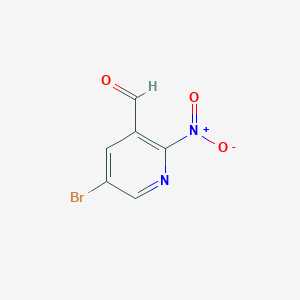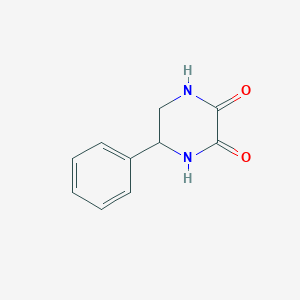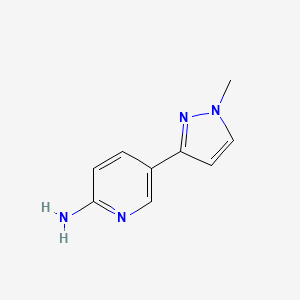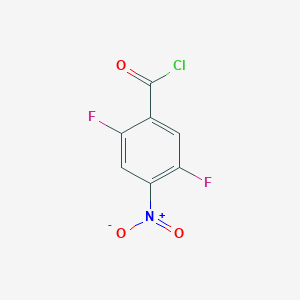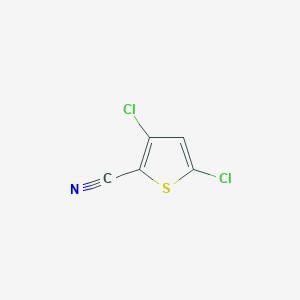![molecular formula C13H19NO3S B13902461 [(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,3R)-3-methylpyrrolidine.
Hydroxymethylation: The pyrrolidine derivative undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Tosylation: The final step involves the tosylation of the hydroxymethyl group using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tosylate group can be substituted with nucleophiles to form various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in substitution reactions where the tosylate group is replaced by other functional groups, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylpyrrolidine: A precursor in the synthesis of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate.
(2S,3R)-3-Hydroxypyrrolidine: Another chiral compound with similar structural features.
(2S,3R)-3-Methyl-2-pyrrolidone: A related compound used in organic synthesis.
Uniqueness
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-5-12(6-4-10)18(15,16)17-9-13-11(2)7-8-14-13/h3-6,11,13-14H,7-9H2,1-2H3/t11-,13-/m1/s1 |
Clé InChI |
CQCWTORVQBXYSX-DGCLKSJQSA-N |
SMILES isomérique |
C[C@@H]1CCN[C@@H]1COS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1CCNC1COS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


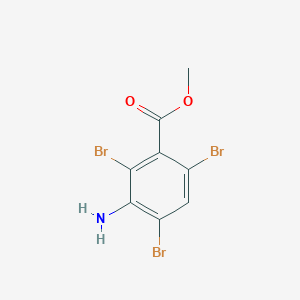
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)

